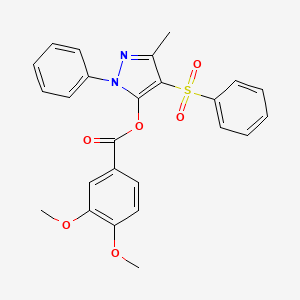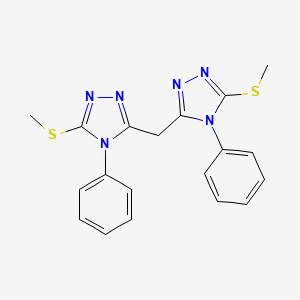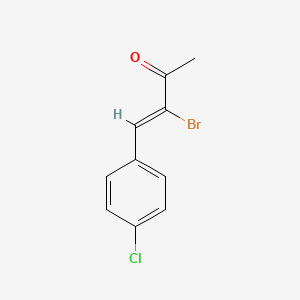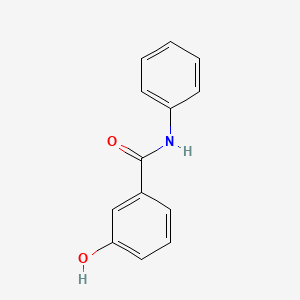
1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone, also known as EMNP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. EMNP belongs to the family of nitroaromatic compounds, which are widely used in the synthesis of drugs, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cells, leading to cell death or apoptosis. 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has also been shown to interact with DNA, leading to DNA damage and inhibition of DNA replication.
Biochemical and Physiological Effects:
1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. However, 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone in lab experiments is its high solubility in organic solvents, which makes it easy to handle and work with. However, 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone is a highly reactive compound that can be sensitive to light and air, which can affect its stability and reproducibility. Additionally, 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has not been extensively studied for its toxicity and safety profile, and caution should be exercised when handling and working with this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone, including its use as a photosensitizer for photodynamic therapy, its potential as an antibacterial agent, and its use in the synthesis of organic semiconductors for electronic devices. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone and its potential therapeutic applications. In conclusion, 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone is a promising compound with various scientific research applications, and further research is needed to fully unlock its potential.
Synthesemethoden
1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone can be synthesized by the reaction of 5-ethyl-2-methoxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction yields 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone as a yellow crystalline solid with a melting point of 96-98°C.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used in the synthesis of organic semiconductors for electronic devices. Additionally, 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has been studied for its potential as an antibacterial agent and as a photosensitizer for photodynamic therapy.
Eigenschaften
IUPAC Name |
1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-4-8-5-9(7(2)13)11(16-3)10(6-8)12(14)15/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKMQTBFVWNHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)
![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)

![N-(3-Methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)
![2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile](/img/structure/B2521056.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2521059.png)
![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)



![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)